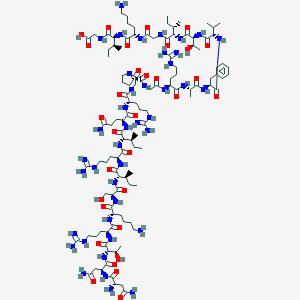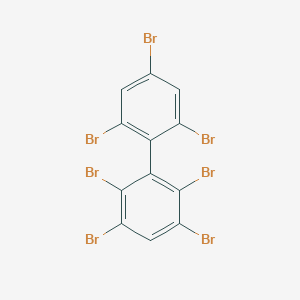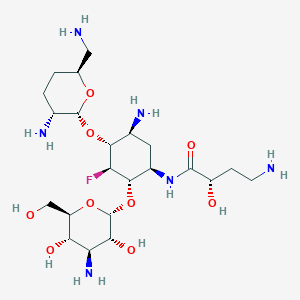
5-Deoxy-5-fluoroarbekacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotics have been a vital weapon in the fight against bacterial infections for decades. However, with the emergence of antibiotic-resistant bacteria, there is an urgent need for new antibiotics with novel mechanisms of action. One such antibiotic is 5-Deoxy-5-fluoroarbekacin (5-DFArb), which has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 5-Deoxy-5-fluoroarbekacin is similar to that of other aminoglycosides. It binds to the bacterial ribosome, inhibiting protein synthesis and causing misreading of the genetic code. This ultimately leads to bacterial cell death.
Effets Biochimiques Et Physiologiques
5-Deoxy-5-fluoroarbekacin has been shown to have low toxicity in preclinical studies. It has a favorable pharmacokinetic profile, with good tissue penetration and a long half-life. However, like other aminoglycosides, it can cause nephrotoxicity and ototoxicity at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-Deoxy-5-fluoroarbekacin is its potent antibacterial activity against multidrug-resistant bacteria. This makes it a promising candidate for the treatment of infections caused by these pathogens. However, its potential toxicity limits its use in clinical settings. In addition, further studies are needed to determine the optimal dosing regimen and potential drug interactions.
Orientations Futures
There are several potential future directions for research on 5-Deoxy-5-fluoroarbekacin. One area of interest is the development of combination therapies with other antibiotics to enhance its efficacy and reduce toxicity. Another area of research is the investigation of the molecular mechanisms underlying its enhanced antibacterial activity. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-Deoxy-5-fluoroarbekacin in humans.
Conclusion
In conclusion, 5-Deoxy-5-fluoroarbekacin is a promising new antibiotic with potent antibacterial activity against multidrug-resistant bacteria. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
5-Deoxy-5-fluoroarbekacin is a semi-synthetic aminoglycoside antibiotic derived from arbekacin. The synthesis method involves the replacement of the 5-hydroxyl group of arbekacin with a 5-fluoro group. This modification enhances the antibacterial activity of the molecule and reduces its toxicity.
Applications De Recherche Scientifique
5-Deoxy-5-fluoroarbekacin has been extensively studied in preclinical models for its antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. In vitro studies have shown that 5-Deoxy-5-fluoroarbekacin has potent bactericidal activity, with minimum inhibitory concentrations (MICs) lower than those of other aminoglycosides. In vivo studies in animal models have demonstrated the efficacy of 5-Deoxy-5-fluoroarbekacin in treating bacterial infections, including pneumonia, sepsis, and urinary tract infections.
Propriétés
Numéro CAS |
119783-91-4 |
|---|---|
Nom du produit |
5-Deoxy-5-fluoroarbekacin |
Formule moléculaire |
C22H43FN6O9 |
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-fluorocyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H43FN6O9/c23-14-18(37-21-9(26)2-1-8(6-25)35-21)10(27)5-11(29-20(34)12(31)3-4-24)19(14)38-22-17(33)15(28)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,24-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18+,19-,21+,22+/m0/s1 |
Clé InChI |
ZJNVEFMFKDNZMU-VGBYYLGDSA-N |
SMILES isomérique |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2F)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
SMILES canonique |
C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
Autres numéros CAS |
119783-91-4 |
Synonymes |
5-deoxy-5-epi-5-fluoro-arbekacin 5-deoxy-5-fluoroarbekacin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



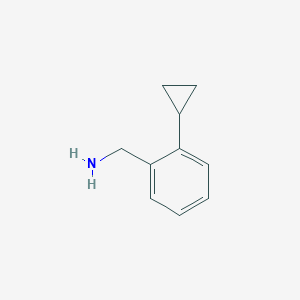
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
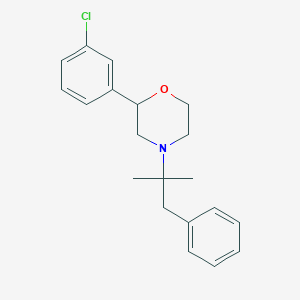
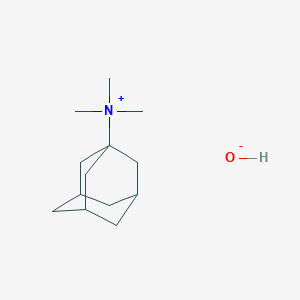
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
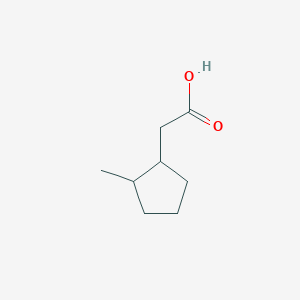
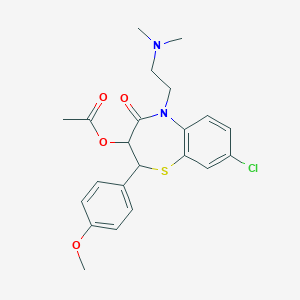
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
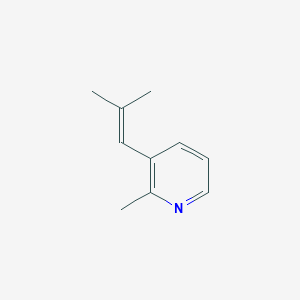
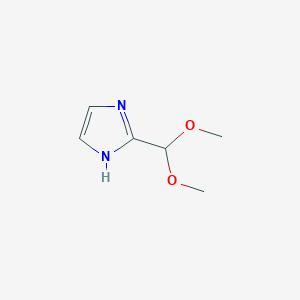
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
